molecular formula C20H23NO5S2 B2635085 methyl 2-(2-tosylacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 895450-14-3

methyl 2-(2-tosylacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B2635085
CAS RN: 895450-14-3
M. Wt: 421.53
InChI Key: ANLDNULKRCMOPL-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The nature of the sulfur reagent makes an essential impact on reaction selectivity . 1,3-enynes and S3˙‾ (is provided in situ from Na2S or K2S) went through a cyclization reaction and produced 2,3,5-trisubstituted thiophenes .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of related cycloalkylthiophene compounds and their complexes with metals such as Cr(III) and Zn(II) have been studied for their antibacterial and antifungal activities, indicating the potential of similar compounds in medicinal chemistry (Altundas et al., 2010). The structural elucidation of similar molecules, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, has been conducted to understand their crystal structure and stability, which is crucial for determining their physical and chemical properties (Vasu et al., 2004).

Biological Activity and Applications

Research on cycloalkylthiophene derivatives has demonstrated their potential in biological applications, such as antiparasitic activities. The synthesis and testing of tricyclic compounds related to 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene for their antiparasitic properties indicate the broad spectrum of biological activities that similar compounds might exhibit (De et al., 2009).

Potential for Drug Discovery

2-Aminothiophene-3-carboxylates and carboxamides have been prepared and evaluated as A1 adenosine receptor allosteric enhancers, showing the potential of cycloalkylthiophene derivatives in drug discovery and development (Nikolakopoulos et al., 2006). This underscores the importance of similar compounds in the design of new pharmaceutical agents.

Safety and Hazards

While specific safety and hazards for your compound are not available, it’s important to handle all chemicals with care. For example, Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate should be handled with care to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of its varied biological and clinical applications . There is an urgent need to design and discover new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch .

properties

IUPAC Name

methyl 2-[[2-(4-methylphenyl)sulfonylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S2/c1-13-8-10-14(11-9-13)28(24,25)12-17(22)21-19-18(20(23)26-2)15-6-4-3-5-7-16(15)27-19/h8-11H,3-7,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLDNULKRCMOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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